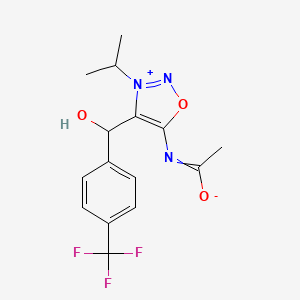

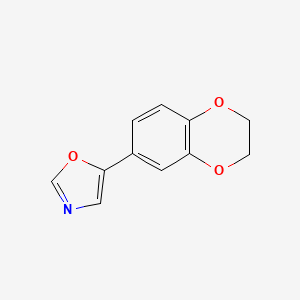

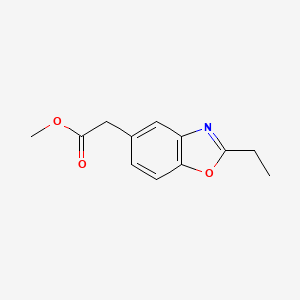

![molecular formula C9H6BrF3N4O B1405581 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide CAS No. 1427460-87-4](/img/structure/B1405581.png)

6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide

Overview

Description

“6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide” is a chemical compound used in organic syntheses and as pharmaceutical intermediates . It belongs to the class of imidazopyridines, which are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

Imidazopyridines can be synthesized from easily available chemicals, employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The InChI code for this compound is1S/C8H4BrF3N2/c9-5-1-2-7-13-6 (8 (10,11)12)4-14 (7)3-5/h1-4H . Chemical Reactions Analysis

The synthesis of imidazopyridines involves various chemical reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .Physical And Chemical Properties Analysis

The molecular weight of “6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide” is 265.03 .Scientific Research Applications

Antimicrobial Activity

Compounds with an imidazo[1,2-a]pyridine core have been studied for their potential as antimicrobial agents. Docking studies suggest that they could bind to specific regions of bacterial proteins and inhibit their function, leading to anti-proliferative activity against bacteria such as S. pneumoniae .

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have shown promise in treating tuberculosis (TB). In animal models, these compounds have demonstrated significant reduction of bacterial load when administered at various dosages .

Antiepileptic Properties

Derivatives of imidazo[1,2-a]pyridine have been screened for antiepileptic properties. Studies indicate that these compounds could be effective in managing epilepsy through various methods of action .

Material Science Applications

The structural characteristics of imidazo[1,2-a]pyridines make them useful in material science. Their unique scaffold is beneficial in the development of new materials with specific properties .

Drug Development

Imidazopyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry. They are often used as a base structure for developing new pharmaceuticals .

Synthesis Optimization

Research has been conducted on optimizing the synthesis of imidazo[1,2-a]pyridines. Studies include exploring solvent-free synthesis methods and investigating various heating conditions to improve yield and efficiency .

Safety and Hazards

Future Directions

Imidazopyridines have a wide range of applications in medicinal chemistry and material science . They are recognized as a “drug prejudice” scaffold, and their synthesis from easily available chemicals is desirable due to their tremendous use in various branches of chemistry . Therefore, the future directions in this field may involve the development of new synthesis methods and the exploration of new applications in medicinal chemistry.

Mechanism of Action

Target of Action

Compounds with an imidazo[1,2-a]pyridine core have been synthesized and screened for their anti-proliferative activity againstS. pneumoniae .

Mode of Action

Imidazo[1,2-a]pyridines have been functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

The imidazo[1,2-a]pyridine core is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry , suggesting that it may interact with various biochemical pathways.

Result of Action

Compounds with an imidazo[1,2-a]pyridine-3-carboxylate core have shown anti-bacterial action againstS. pneumoniae .

properties

IUPAC Name |

6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3N4O/c10-4-1-2-5-15-7(9(11,12)13)6(8(18)16-14)17(5)3-4/h1-3H,14H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUJXUJSRCMJAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1Br)C(=O)NN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

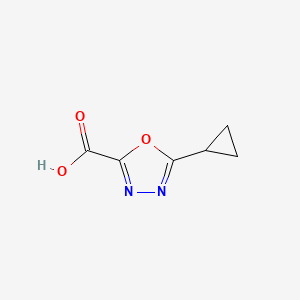

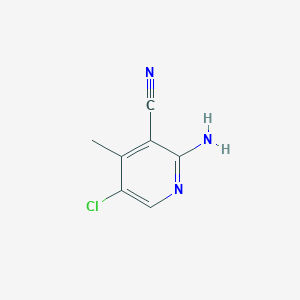

![3-butyl-2-((E)-2-((E)-3-((E)-2-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium tetrafluoroborate](/img/structure/B1405516.png)

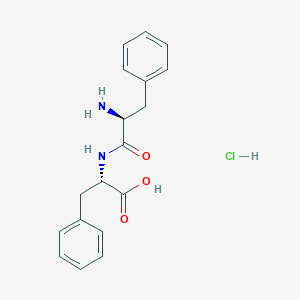

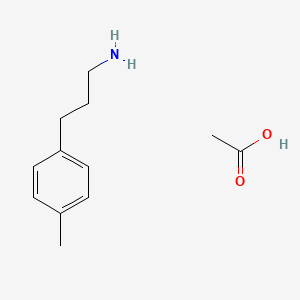

![N-(2-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405517.png)

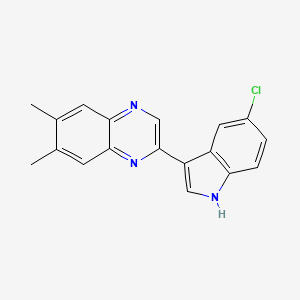

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1405521.png)